![molecular formula C29H27NO7 B2478685 3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one CAS No. 486450-18-4](/img/structure/B2478685.png)
3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one
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Overview
Description
This compound is also known as CIQ . It is a selective NR2C/NR2D-containing NMDA potentiator . The compound has a molecular formula of C26H26ClNO5 and a molecular weight of 467.94 .
Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydroisoquinoline core, which is substituted with methoxy groups at the 6 and 7 positions and a (4-methoxyphenoxy)methyl group at the 1 position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, similar compounds have been involved in [4+2] cycloaddition reactions .Physical And Chemical Properties Analysis
The compound is a white to beige powder . It is soluble in DMSO at concentrations greater than 10 mg/mL when warmed to 60°C . The predicted boiling point is 635.8±55.0 °C and the predicted density is 1.238±0.06 g/cm3 .Scientific Research Applications
Chemical Transformations and Structural Analysis
Research on tetrahydroisoquinoline derivatives often focuses on chemical transformations and structural analysis. For example, the synthesis and structural elucidation of optically active diaryl tetrahydroisoquinoline derivatives have been explored, emphasizing their stereochemistry and potential as catalysts due to specific conformational properties (Naicker et al., 2011). Similarly, the partial O-demethylation of aromatic-substituted dihydroisoquinolines has been studied, showing how controlled acid hydrolysis can modify the methoxy groups, which could be relevant for derivatives of the compound (Brossi & Teitel, 1970).
Biological Applications and Mechanistic Insights
Some tetrahydroisoquinoline derivatives have been investigated for their biological properties, such as inhibiting ABCB1 activity, a characteristic important in overcoming drug resistance in cancer therapy. These studies demonstrate the relevance of specific structural features for biological activity, which might extend to the compound (Colabufo et al., 2008). Moreover, the synthesis and evaluation of tetrahydroisoquinoline derivatives as ligands for apamin-sensitive Ca2+-activated K+ channels provide insights into the neuropharmacological potential of such compounds (Graulich et al., 2006).
Metabolic Pathways and Synthesis
The metabolism and synthetic pathways of compounds with complex structures like 3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one can also be of significant interest. For instance, studies on the metabolism of new P-glycoprotein inhibitors reveal how structural modifications can affect metabolic pathways, which is crucial for designing compounds with desired pharmacokinetic properties (Paek et al., 2006).
Mechanism of Action
Target of Action
The primary target of this compound is the NMDA receptors containing the GluN2C (formally NR2C) or GluN2D (formally NR2D) subunit . These receptors are tetrameric complexes that mediate excitatory synaptic transmission and play a significant role in various neurological disorders .
Mode of Action
The compound, also known as CIQ, acts as a subunit-selective potentiator of NMDA receptors containing the GluN2C or GluN2D subunit . It enhances receptor responses two-fold with an EC50 of 3 μm by increasing channel opening frequency without altering mean open time or EC50 values for glutamate or glycine . The actions of CIQ depend on a single residue in the m1 region (nR2D Thr592) and on the linker between the N-terminal domain and agonist binding domain .
Biochemical Pathways
The compound’s interaction with the NMDA receptors affects the excitatory synaptic transmission . This interaction could allow selective modification of circuit function in regions expressing nR2C/D subunits . .
Result of Action
The compound’s action results in the potentiation of native nR2D-containing NMDA receptor currents from subthalamic neurons . This potentiation could potentially modify neuronal function for therapeutic gain only in brain regions in which that subunit is expressed, minimizing side effects due to modulation of other NMDA receptors elsewhere .
Safety and Hazards
The compound is classified under the GHS09 hazard code, indicating that it is hazardous to the aquatic environment . The safety statements associated with this compound are S60 and S61, which recommend that this material and its container should be disposed of as hazardous waste, and that release to the environment should be avoided .
Future Directions
The compound CIQ has been identified as a critical NMDAR subunit for extinction learning and reveals a form of GluN2D-dependent metaplasticity that is associated with extinction in the cerebellum . This suggests potential future research directions in the field of neuroscience, particularly in understanding the mechanisms of learning and memory.
properties
IUPAC Name |
3-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c1-33-20-8-10-21(11-9-20)36-17-24-22-16-27(35-3)26(34-2)15-18(22)12-13-30(24)28(31)23-14-19-6-4-5-7-25(19)37-29(23)32/h4-11,14-16,24H,12-13,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMBEBCSPLQCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5OC4=O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-2H-chromen-2-one |
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